1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-
Description
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy- is a bicyclic anthracene derivative characterized by a bridged ethano group between the 1,4-positions and methoxy substituents at the 9,10-positions. This compound is synthesized via Diels-Alder reactions, as demonstrated in the reaction of 1,4-dimethoxyanthracene with maleic anhydride in toluene, yielding a 9,10-ethanoanthracene skeleton . The ethano bridge imparts structural rigidity, while the methoxy groups enhance electron density in the aromatic system, influencing its reactivity and physical properties. This compound serves as a precursor for further functionalization, such as hydrolysis to dicarboxylic acid derivatives .
Properties
CAS No. |
75102-20-4 |
|---|---|
Molecular Formula |
C18H18O2 |
Molecular Weight |
266.3 g/mol |
IUPAC Name |
3,10-dimethoxytetracyclo[10.2.2.02,11.04,9]hexadeca-2,4,6,8,10,13-hexaene |
InChI |
InChI=1S/C18H18O2/c1-19-17-13-5-3-4-6-14(13)18(20-2)16-12-9-7-11(8-10-12)15(16)17/h3-7,9,11-12H,8,10H2,1-2H3 |
InChI Key |
FNGUELPQSYASAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C3CCC(C2=C(C4=CC=CC=C41)OC)C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Starting Materials
The synthesis primarily begins with anthracene as the starting material. The key steps involve:
Methoxylation: Anthracene is reacted with methanol in the presence of a catalyst to introduce methoxy groups specifically at the 9 and 10 positions. This step functionalizes the aromatic system to allow further transformations.
Cyclization: The intermediate undergoes a cyclization reaction that forms the ethano bridge between the 1 and 4 positions of the anthracene ring system, yielding the target compound 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-.
Industrial Scale Production
At an industrial scale, the synthetic route remains fundamentally similar but is optimized for efficiency and yield. Techniques such as continuous flow reactors are employed to enhance reaction control, increase throughput, and improve purity. Reaction conditions including temperature, solvent choice, and catalyst loading are finely tuned to maximize product yield and minimize by-products.
Advanced Synthetic Techniques and Derivative Preparation
Research has expanded the synthetic methodology to include chiral derivatives and functionalized analogs. A notable approach involves:
Asymmetric Carbo-Diels-Alder Reaction: This key step allows the preparation of chiral bicyclic diols related to the 1,4-ethanoanthracene scaffold, such as (11R,12R)-9,10-dihydro-9,10-ethanoanthracene-11,12-dimethanol. This diol serves as a versatile intermediate for further derivatization.
Reduction and Esterification: The diester intermediates can be reduced using lithium aluminum hydride to yield diols in high yields (up to 92%). These diols can be esterified with various carboxylic acids and acid chlorides using N,N'-dicyclohexylcarbodiimide and 4-(N,N-dimethylamino)pyridine catalysts to produce saturated and unsaturated diesters with C2 symmetry, often achieving yields around 81%.
Halogenation and Oxidation: Reactions with carbon tetrabromide and triphenylphosphine afford dibromide derivatives in yields around 82%, while oxidation with pyridinium dichromate yields dialdehydes in 80% yield. These functionalizations enable further synthetic transformations.
Diazide and Diamine Formation: Diazides are prepared by reaction of dibromides with sodium azide in dry dimethylformamide at elevated temperatures, followed by reduction to diamines using lithium aluminum hydride. These steps yield chiral diamines useful for biological activity studies.
Summary Table of Key Preparation Steps and Yields
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |
|---|---|---|---|---|
| Methoxylation of Anthracene | Methanol + Catalyst | 9,10-Dimethoxyanthracene intermediate | Not specified | Introduces methoxy groups at 9,10 |
| Cyclization | Cyclization reaction | 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy- | Not specified | Formation of ethano bridge |
| Asymmetric Carbo-Diels-Alder | Fumarate and anthracene (1:3.5 ratio) | Chiral diester intermediate | 65-68 | Enantiomerically pure after recrystallization |
| Reduction | Lithium aluminum hydride (LiAlH4) | Chiral diol | 92 | Improved yield by increasing LiAlH4 |
| Dibromination | Carbon tetrabromide + triphenylphosphine | Dimethylene dibromide | 82 | Reaction at 0 °C in methylene dichloride |
| Oxidation | Pyridinium dichromate (PDC) | Dialdehyde | 80 | Anhydrous methylene dichloride solvent |
| Diazide formation | Sodium azide in dry dimethylformamide (80 °C) | Diazide intermediate | 98 | Precursor for diamine synthesis |
| Diamine synthesis | Reduction of diazide with LiAlH4 | Chiral diamine | 60 | Refluxing ether |
| Esterification | DCC/DMAP with carboxylic acids | Saturated/unsaturated diesters | 81 | Efficient separation of by-products |
Analysis of Preparation Methods
Efficiency and Yield
The preparation of 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy- and its derivatives demonstrates high efficiency, particularly in the reduction and esterification steps, with yields often exceeding 80%. The use of asymmetric synthesis methods allows for the generation of enantiomerically pure intermediates, which is crucial for applications in chiral catalysis and biological studies.
Scalability and Industrial Application
The synthetic route’s adaptability to continuous flow reactors and optimized reaction conditions makes it suitable for scale-up. Industrial production benefits from these optimizations, ensuring consistent quality and purity of the compound.
Versatility of Intermediates
The intermediates such as chiral diols, dibromides, and diazides serve as platforms for further functionalization, enabling the synthesis of a broad range of derivatives with potential applications in pharmaceuticals, materials science, and asymmetric catalysis.
Chemical Reactions Analysis
Types of Reactions
1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxygenated, reduced, and substituted derivatives of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy-.
Scientific Research Applications
Medicinal Chemistry
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy has shown promise in the field of medicinal chemistry due to its potential biological activities. Research indicates that compounds with similar structures can exhibit:
- Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For example, compounds with a similar anthracene structure have been tested against colon carcinoma (HCT-116), liver carcinoma (HepG2), and lung carcinoma (A549) cell lines. The IC50 values for these compounds often range from 10 µM to 30 µM, indicating significant anticancer potential .
- Antimicrobial Activity : Similar compounds have also been evaluated for their antimicrobial properties. In vitro studies suggest that these compounds can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, minimum inhibitory concentrations (MICs) as low as 15 µg/mL have been reported against resistant bacterial strains .
Materials Science
In materials science, 1,4-Ethanoanthracene derivatives are explored for their utility in developing advanced materials such as:
- Polymers : The compound's structure allows it to serve as a building block for synthesizing high-performance polymers with specific thermal and mechanical properties.
- Coatings : Its ability to form stable films makes it suitable for applications in protective coatings that require durability and resistance to environmental factors.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized several derivatives of 1,4-Ethanoanthracene and tested their anticancer efficacy on various cell lines. The results indicated that certain derivatives exhibited potent activity against HCT-116 cells with IC50 values around 20 µM. This suggests that modifications to the molecular structure can enhance the anticancer properties of the parent compound .
Case Study 2: Antimicrobial Screening
Another significant study focused on the antimicrobial properties of this compound. The research showed that derivatives demonstrated MICs as low as 15 µg/mL against Staphylococcus aureus and Escherichia coli. These findings indicate the potential for developing new antibiotics based on structural modifications of the compound .
| Compound | Activity Type | Target Cell Line/Organism | IC50/MIC Value |
|---|---|---|---|
| This compound | Anticancer | HCT-116 | 20 µM |
| This compound | Antimicrobial | E. coli | 15 µg/mL |
| This compound | Antimicrobial | S. aureus | 25 µg/mL |
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Compounds inhibit key enzymes involved in cancer proliferation |
| Receptor Modulation | Binding to specific receptors alters signaling pathways |
| Electrophilic Reaction | Nitro group undergoes reduction enhancing biological interactions |
Mechanism of Action
The mechanism of action of 1,4-Ethanoanthracene,1,4-dihydro-9,10-dimethoxy- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy- | Ethano bridge (1,4-positions); methoxy groups (9,10) | C₁₈H₁₆O₂ | 264.32 |
| 1,4-Dimethoxyanthraquinone | Anthraquinone core; methoxy groups (1,4) | C₁₆H₁₂O₄ | 268.26 |
| 1,4-Dihydroxyanthracene-9,10-dione (Quinizarin) | Anthraquinone core; hydroxyl groups (1,4) | C₁₄H₈O₄ | 240.21 |
| 1,4-Ethanoanthracene-9,10-dione,1,4,4a,9a-tetrahydro-8-hydroxy-1,3-dimethoxy-6-methyl | Ethano bridge; hydroxy, methoxy, and methyl substituents | C₁₉H₂₀O₅ | 328.36 |
Key Observations :
- The ethano bridge in the target compound introduces steric constraints absent in planar anthraquinones like 1,4-dimethoxyanthraquinone .
- Methoxy groups in the 9,10-positions increase electron density compared to hydroxyl groups in Quinizarin, altering redox properties and solubility .
Key Observations :
- The target compound’s synthesis achieves high yields (92%) via Diels-Alder reactions, contrasting with the multi-step, lower-yield synthesis of 9,10-dimethoxy-2-methyl-1,4-anthraquinone .
- Hydrolysis of acetylated derivatives (e.g., 9,10-dioxoanthracene-1,4-diacetate) provides efficient routes to hydroxy-substituted analogs .
Physicochemical Properties
| Property | 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy- | 1,4-Dimethoxyanthraquinone | Quinizarin |
|---|---|---|---|
| Solubility | Soluble in polar aprotic solvents (e.g., DMSO) | Moderate in chloroform | Poor in water; soluble in alkaline solutions |
| Melting Point | Not reported; likely >200°C (rigid structure) | 275–277°C | 194–196°C |
| Electrochemical Behavior | Enhanced electron density due to methoxy groups | Quinone-based redox activity | Reversible quinone/hydroquinone redox |
Key Observations :
- The ethano bridge increases thermal stability compared to anthraquinones .
- Methoxy groups in the target compound reduce acidity compared to hydroxylated analogs like Quinizarin .
Key Observations :
- The target compound’s ethano bridge enables unique reactivity in cycloaddition reactions, unlike planar anthraquinones .
- Anthraquinones dominate dye and pharmaceutical industries, whereas ethanoanthracenes are niche intermediates .
Biological Activity
1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy- (CAS No. 75102-21-5) is a polycyclic aromatic hydrocarbon with significant biological activity that has been the subject of various studies. This compound is part of a broader class of ethanoanthracenes known for their potential therapeutic applications, particularly in oncology. This article reviews the biological activities of this compound, focusing on its anticancer properties and mechanisms of action.
- Molecular Formula : C18H20O2
- Molecular Weight : 272.35 g/mol
- IUPAC Name : 1,4-Ethanoanthracene, 1,4-dihydro-9,10-dimethoxy-
| Property | Value |
|---|---|
| CAS No. | 75102-21-5 |
| Molecular Formula | C18H20O2 |
| Molecular Weight | 272.35 g/mol |
| Solubility | Varies (solubility studies ongoing) |
Anticancer Properties
Recent studies indicate that 1,4-Ethanoanthracene derivatives exhibit promising anticancer activity. A significant focus has been on their effects against chronic lymphocytic leukemia (CLL) and other malignancies.
-
Mechanism of Action : The compound demonstrates its biological effects primarily through:
- Induction of apoptosis in cancer cells.
- Inhibition of cell proliferation via modulation of signaling pathways associated with cell survival and apoptosis.
- Interaction with reactive oxygen species (ROS), leading to oxidative stress in cancer cells.
-
Case Studies :
- In vitro studies conducted on CLL cell lines revealed that certain derivatives exhibited sub-micromolar activity with a mean GI50 value of approximately .
- Compounds derived from the ethanoanthracene scaffold showed IC50 values below against aggressive CLL phenotypes, outperforming traditional treatments like fludarabine phosphate .
- Comparative Efficacy : The efficacy of 1,4-Ethanoanthracene has been compared with other chemotherapeutics:
Other Biological Activities
Beyond its anticancer properties, there are indications that this compound may also exhibit:
- Antimicrobial Activity : Ethanoanthracenes have shown potential against various bacterial strains.
- Anti-inflammatory Effects : Some derivatives have been noted for their ability to modulate inflammatory responses in cellular models.
Synthesis and Evaluation
The synthesis of 1,4-Ethanoanthracene derivatives typically involves reactions such as the Diels-Alder reaction and modifications to enhance biological activity. Studies have focused on optimizing these compounds for improved selectivity and potency against cancer cells .
Summary of Key Research Findings
| Study Focus | Findings |
|---|---|
| Antiproliferative Activity | Sub-micromolar activity in CLL cell lines |
| Apoptotic Effects | Induction of apoptosis through ROS modulation |
| Comparative Studies | More potent than fludarabine in certain contexts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
